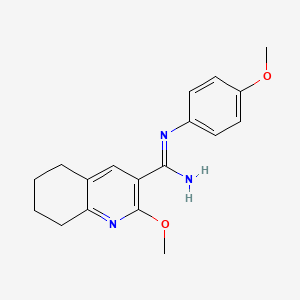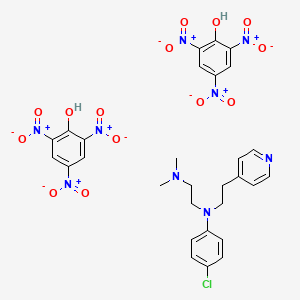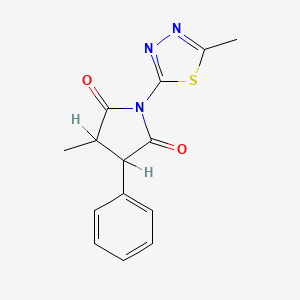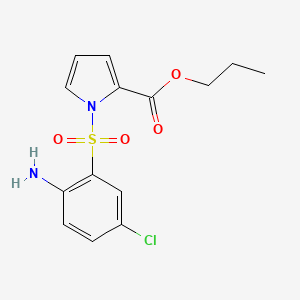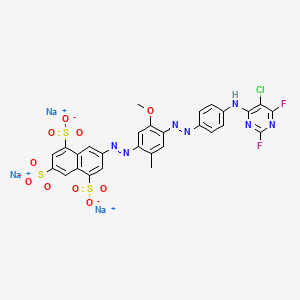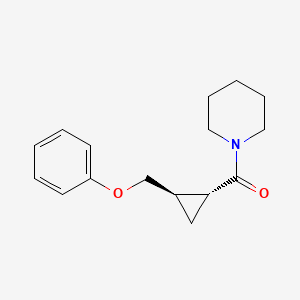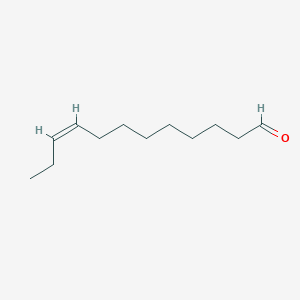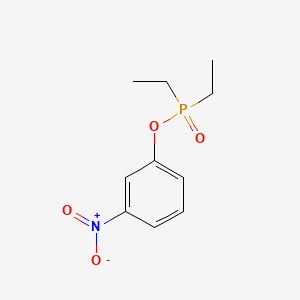
Diethylphosphinic acid m-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylphosphinic acid m-nitrophenyl ester is an organophosphorus compound that features both a phosphinic acid ester and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylphosphinic acid m-nitrophenyl ester typically involves the esterification of diethylphosphinic acid with m-nitrophenol. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethylphosphinic acid m-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, amino-substituted phosphinic acid esters, and various substituted esters depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Diethylphosphinic acid m-nitrophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound can be used in enzyme studies to investigate the activity of phosphatases and esterases.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism by which diethylphosphinic acid m-nitrophenyl ester exerts its effects involves the interaction of its ester and nitrophenyl groups with various molecular targets. The ester group can undergo hydrolysis, releasing diethylphosphinic acid and m-nitrophenol, which can then participate in further biochemical reactions. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylphosphinic acid p-nitrophenyl ester
- Diethylphosphinic acid o-nitrophenyl ester
- Diethylphosphonic acid m-nitrophenyl ester
Uniqueness
Diethylphosphinic acid m-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
Propiedades
Número CAS |
94602-52-5 |
|---|---|
Fórmula molecular |
C10H14NO4P |
Peso molecular |
243.20 g/mol |
Nombre IUPAC |
1-diethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C10H14NO4P/c1-3-16(14,4-2)15-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GYTBYOIERRXNLM-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


